molecular formula C9H9NO2S B2466774 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one CAS No. 99286-44-9

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one

Cat. No. B2466774
CAS RN: 99286-44-9
M. Wt: 195.24
InChI Key: BHBDNZLTNMQLQX-UHFFFAOYSA-N
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Description

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . The IUPAC name for this compound is 6-methoxy-2H-1,4-benzothiazin-3(4H)-one .


Molecular Structure Analysis

The InChI code for 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is 1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) . This code provides a detailed representation of its molecular structure.

Scientific Research Applications

Estrogenic Activity in Breast Carcinoma Cells

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one, through its derivatives, has been studied for its estrogenic activity. Specifically, it has shown effectiveness in the proliferation of MCF-7 breast adenocarcinoma cells. This activity is mediated by estrogen receptors, making it a potential agent for breast cancer research (Jacquot et al., 2001).

Anti-HIV Properties

This compound's derivatives have demonstrated significant antiretroviral activity. They have been effective against human immunodeficiency virus-1 (HIV-1) and HIV-2, highlighting their potential as anti-HIV agents (Mizuhara et al., 2012).

Synthetic Methods and Transformation Products

Research has also focused on the synthesis of this compound and its nitroderivatives from various starting materials. Such synthetic methods have a wide range of applications, including in the pharmaceutical industry (Gerasyuto et al., 2001).

Agricultural Applications

Benzoxazinones, including derivatives of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one, have been identified in Gramineae plants. They are responsible for resistance to pathogenic fungi and have allelopathic action, making them of interest in agriculture (Macias et al., 2006).

properties

IUPAC Name

6-methoxy-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBDNZLTNMQLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one

Synthesis routes and methods I

Procedure details

Prepared from ethyl [(4-methoxy-2-nitrophenyl)thio]acetate (Intermediate 53, 3 g, 11 mmol) according to procedure described for preparation of Intermediate 48. Silica gel chromatography with hexanes/ethyl acetate (3:2) afforded desired product, 2 g (93%).
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Synthesis routes and methods II

Procedure details

Prepared from ethyl[(4-methoxy-2-nitrophenyl)thio]acetate (Intermediate 53, 3 g, 11 mmol) according to procedure described for preparation of Intermediate 48. Silica gel chromatography with hexanes/ethyl acetate (3:2) afforded desired product, 2 g (93%).
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3 g
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